
1-(4'-Octyl-biphenyl-4-yl)-ethanone
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Description
1-(4'-Octyl-biphenyl-4-yl)-ethanone is a biphenyl-derived compound featuring an ethanone (acetyl) group at the 4-position of one benzene ring and an octyl (C₈H₁₇) substituent at the 4'-position of the adjacent ring.
Comparison with Similar Compounds
Structural Analogues with Shorter Alkyl Chains
Compounds with shorter alkyl chains, such as 1-(4'-Ethyl-biphenyl-4-yl)-ethanone (C₂₁H₁₈O, MW = 286.14 g/mol ), exhibit reduced molecular weight and altered physicochemical properties. For example:
- Boiling Points: The unsubstituted biphenyl ethanone, 1-[1,1'-biphenyl]-4-yl-ethanone (C₁₄H₁₂O), has a boiling point of 598–600 K . The octyl derivative is expected to have a higher boiling point (~650 K, inferred) due to increased molecular weight and stronger van der Waals forces.
- Melting Points : The unsubstituted compound melts at 393–394 K , while the octyl derivative likely has a lower melting point (~350 K, inferred) due to disrupted crystal packing from the bulky alkyl chain.
- Solubility: Longer alkyl chains enhance lipophilicity. The octyl derivative is less soluble in polar solvents (e.g., water) compared to ethyl or methyl analogues but more soluble in non-polar media.
Biphenyl Ethanones with Different Substituents
- 1-(4'-Methyl-biphenyl-4-yl)ethanone (C₁₅H₁₄O, MW = 210.26 g/mol ): The methyl group reduces steric hindrance compared to octyl, leading to higher crystallinity and melting points. However, its lower molecular weight results in weaker intermolecular forces and lower boiling points.
- 1-([1,1'-Biphenyl]-4-yl)pentan-1-one (C₁₉H₂₀O, MW = 264.36 g/mol ): A longer ketone chain (pentanone vs. ethanone) increases molecular weight and hydrophobicity but may reduce reactivity in electrophilic substitutions due to steric effects.
Impact of Ketone Chain Length
The ethanone group (C=O) is electron-withdrawing, directing electrophilic substitutions to specific positions on the biphenyl system. The octyl substituent, being electron-donating via induction (though weakly due to distance), minimally affects electronic properties but significantly influences solubility and phase behavior.
Data Tables
Properties
Molecular Formula |
C22H28O |
---|---|
Molecular Weight |
308.5 g/mol |
IUPAC Name |
1-[4-(4-octylphenyl)phenyl]ethanone |
InChI |
InChI=1S/C22H28O/c1-3-4-5-6-7-8-9-19-10-12-21(13-11-19)22-16-14-20(15-17-22)18(2)23/h10-17H,3-9H2,1-2H3 |
InChI Key |
NLMDQDFMICZCNT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C |
Origin of Product |
United States |
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